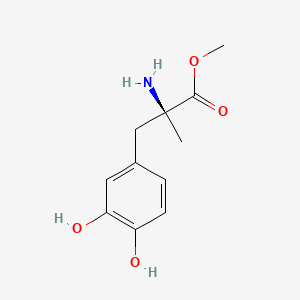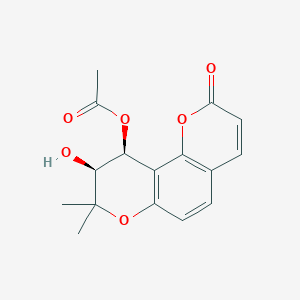
Quercetin 3,3',4',5-Tetraacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quercetin 3,3’,4’,5-Tetraacetate is a derivative of quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and grains. This compound is known for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities . The chemical structure of Quercetin 3,3’,4’,5-Tetraacetate includes four acetyl groups attached to the quercetin molecule, enhancing its solubility and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Quercetin 3,3’,4’,5-Tetraacetate typically involves the esterification of quercetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of Quercetin 3,3’,4’,5-Tetraacetate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Quercetin 3,3’,4’,5-Tetraacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it back to quercetin or other reduced forms.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like hydroxylamine or hydrazine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Quercetin and its reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Quercetin 3,3’,4’,5-Tetraacetate has a wide range of applications in scientific research:
Mechanism of Action
Quercetin 3,3’,4’,5-Tetraacetate exerts its effects through several mechanisms:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Enzyme Inhibition: Inhibits enzymes such as quinone reductase 2, which is involved in the metabolism of toxic quinolines.
Molecular Targets: Targets include various signaling pathways such as the PI3K/AKT pathway, which is involved in cell survival and apoptosis.
Comparison with Similar Compounds
Rutin (Quercetin-3-O-rutinoside): A glycosylated form of quercetin with enhanced bioavailability.
Rhamnetin (7-O-methylquercetin): A methylated derivative with similar biological activities.
Uniqueness: Quercetin 3,3’,4’,5-Tetraacetate is unique due to its enhanced solubility and stability, making it more suitable for various applications in research and industry compared to its parent compound and other derivatives .
Properties
CAS No. |
143631-95-2 |
|---|---|
Molecular Formula |
C₂₃H₁₈O₁₁ |
Molecular Weight |
470.38 |
Synonyms |
3,5-Bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






